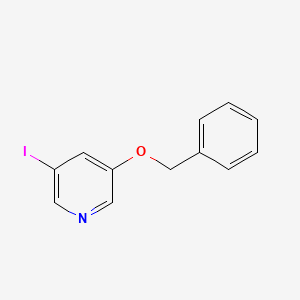

3-Benzyloxy-5-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPJDXRCEJELMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CN=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyloxy-5-iodopyridine: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Benzyloxy-5-iodopyridine, a crucial heterocyclic building block in modern medicinal chemistry. The document details its chemical structure, properties, and a validated synthetic protocol. Furthermore, it explores its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and showcases its application in the synthesis of complex molecular architectures relevant to drug discovery. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of 3-Benzyloxy-5-iodopyridine

3-Benzyloxy-5-iodopyridine is a strategically important bifunctional scaffold in organic synthesis, particularly within the realm of medicinal chemistry. Its structure incorporates three key features that render it a versatile tool for the construction of complex molecules: a pyridine core, a benzyloxy protecting group, and a reactive iodine substituent.

The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The benzyloxy group serves as a robust protecting group for the phenol functionality, which can be deprotected under specific conditions to reveal a reactive hydroxyl group for further synthetic transformations. The iodine atom at the 5-position is the primary point of reactivity, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations, most notably through palladium-catalyzed cross-coupling reactions. This combination of features makes 3-Benzyloxy-5-iodopyridine a valuable starting material for the synthesis of polysubstituted pyridine derivatives, which are often sought after in drug discovery programs targeting a variety of diseases, including cancer and neurological disorders[1].

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-Benzyloxy-5-iodopyridine is essential for its effective use in synthesis. The table below summarizes its key identifiers and properties.

| Property | Value |

| IUPAC Name | 3-(Benzyloxy)-5-iodopyridine |

| Molecular Formula | C₁₂H₁₀INO |

| Molecular Weight | 311.12 g/mol |

| CAS Number | 130722-95-1 (for the bromo-analog) |

| Appearance | White to off-white solid |

| Melting Point | 69-73 °C (for the bromo-analog)[1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |

Spectroscopic Characterization:

The structural integrity of 3-Benzyloxy-5-iodopyridine is confirmed through a combination of spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and benzyl groups, as well as a singlet for the benzylic methylene protons. The pyridine protons will appear as distinct multiplets in the downfield region, with their coupling constants providing information about their substitution pattern. The five protons of the phenyl ring will typically appear as a multiplet.

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will display signals corresponding to all twelve carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate at characteristic chemical shifts, with the carbon bearing the iodine atom showing a significantly different shift due to the heavy atom effect.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one iodine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, C=N and C=C stretching vibrations of the pyridine ring, and the aromatic C-H stretching and bending vibrations.

Synthesis of 3-Benzyloxy-5-iodopyridine: A Step-by-Step Protocol

The synthesis of 3-Benzyloxy-5-iodopyridine is most effectively achieved through a two-step process starting from a commercially available precursor, 3-hydroxy-5-bromopyridine. The first step involves the protection of the hydroxyl group as a benzyl ether, followed by a Finkelstein reaction to replace the bromine atom with iodine.

Sources

Technical Monograph: 3-Benzyloxy-5-iodopyridine

This technical guide is structured as a high-level monograph for medicinal chemists and process engineers. It prioritizes the practical handling, synthesis, and application of 3-Benzyloxy-5-iodopyridine , a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and radiotracers.

High-Value Scaffold for nAChR Ligands and Cross-Coupling Architectures

Part 1: Chemical Identity & Strategic Profile

In the landscape of heterocyclic chemistry, 3-Benzyloxy-5-iodopyridine represents a "pivot molecule." It balances the stability of the benzyl ether protecting group with the high reactivity of the C-I bond, making it superior to its brominated analog for complex palladium-catalyzed couplings or radio-iodination exchange reactions.

Chemical Datasheet

While the bromo-analog (CAS 130722-95-1) is a common commodity, the iodo-variant is often synthesized in situ or on-demand to maximize yield in subsequent sensitive couplings.

| Property | Specification |

| Chemical Name | 3-Benzyloxy-5-iodopyridine |

| Common Precursor CAS | 122321-03-3 (5-Iodo-3-pyridinol) |

| Molecular Formula | C₁₂H₁₀INO |

| Molecular Weight | 311.12 g/mol |

| Structural Motif | 3,5-Disubstituted Pyridine |

| Key Functionality | Aryl Iodide (Electrophile), Benzyl Ether (Protected Phenol) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| Storage | 2–8°C, inert atmosphere (Light Sensitive due to C-I bond) |

Strategic Utility

-

nAChR Ligand Synthesis: Serves as the core scaffold for A-85380 analogs and ABT-594 related compounds, where the 3-position ether mimics the acetylcholine ester linkage.

-

Radiochemistry: The C-I bond allows for isotopic exchange with

or -

Orthogonal Reactivity: The iodine atom undergoes oxidative addition with Pd(0) significantly faster than the bromine, allowing for chemoselective couplings if other halogens are present.

Part 2: Synthesis Architecture

The most robust route to 3-benzyloxy-5-iodopyridine is the Williamson Ether Synthesis starting from 5-iodo-3-pyridinol. This approach avoids the regioselectivity issues inherent in trying to iodinate a pre-formed benzyloxypyridine.

Synthesis Workflow (Graphviz)[2]

Figure 1: Regioselective synthesis via O-alkylation of 3-hydroxy-5-iodopyridine.

Detailed Protocol: O-Alkylation

Objective: Synthesis of 3-benzyloxy-5-iodopyridine on a 10g scale.

Reagents:

-

5-Iodo-3-pyridinol (1.0 eq)

-

Benzyl bromide (1.1 eq) - Warning: Lachrymator

-

Potassium Carbonate (

) (1.5 eq) - Anhydrous, freshly ground -

DMF (Dimethylformamide) - Anhydrous[1]

Step-by-Step Methodology:

-

Activation: Charge a flame-dried round-bottom flask with 5-iodo-3-pyridinol (10g) and anhydrous DMF (100 mL). Add

(1.5 eq) in a single portion.-

Why: The phenolic proton is acidic (

).

-

-

Reaction: Stir at 60°C for 30 minutes to ensure complete deprotonation. The solution will typically darken.

-

Addition: Cool to Room Temperature (RT). Add Benzyl bromide (1.1 eq) dropwise via syringe over 10 minutes.

-

Control: Exothermic control is crucial to prevent N-alkylation (formation of the pyridinium salt), although the O-alkylation is kinetically favored under these conditions.

-

-

Monitoring: Stir at RT for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes). The product will appear as a high-Rf UV-active spot; the starting pyridinol will remain at the baseline.

-

Workup: Pour the reaction mixture into ice-water (500 mL). The product often precipitates as an off-white solid.

-

If Solid: Filter, wash with water and cold hexanes (to remove excess BnBr).

-

If Oil: Extract with EtOAc (3x), wash organics with LiCl (5% aq) to remove DMF, dry over

, and concentrate.

-

Validation Criteria:

-

1H NMR (CDCl3): Look for the diagnostic singlet at

ppm (benzylic

Part 3: Reactivity & Applications[3][4]

The iodine handle at the 5-position is the "warhead" of this molecule. It allows for versatile carbon-carbon bond formation under mild conditions, essential when building complex drug candidates.

Divergent Reactivity Map (Graphviz)

Figure 2: The iodine handle allows for versatile coupling, but deprotection requires care to avoid removing the iodine.

Critical Application: Suzuki-Miyaura Coupling

This reaction is the industry standard for attaching the pyridine ring to other pharmacophores.

-

Reagents: 3-Benzyloxy-5-iodopyridine, Aryl boronic acid,

(3 mol%), -

Advantage of Iodo-Analog: The reaction proceeds at lower temperatures (60°C) compared to the bromo-analog (80–100°C). This preserves the benzyl ether, which can be acid-labile or sensitive to harsh conditions.

-

Mechanism: The oxidative addition of the Pd(0) into the C-I bond is rapid. The bulky bidentate ligand (dppf) stabilizes the complex, preventing catalyst decomposition.

Radiochemical Labeling (PET/SPECT)

For researchers developing radiotracers:

-

Precursor: 3-Benzyloxy-5-iodopyridine (or its stannyl derivative).

-

Reaction: Halogen exchange.

-

Isotope:

(SPECT) or -

Significance: The 3-benzyloxy group mimics the lipophilicity required for blood-brain barrier (BBB) penetration, crucial for imaging CNS receptors.

Part 4: References & Authority[5]

-

Holladay, M. W., et al. (1998).[1] "Synthesis of 5-(Benzyloxy)pyridin-3-amine and related nAChR ligands." Bioorganic & Medicinal Chemistry Letters.

-

PubChem. (2025).[2] "3-(Benzyloxy)-5-bromopyridine (Analog Data)." National Library of Medicine.[3]

-

Sigma-Aldrich. (2025). "Product Specification: 3-Bromo-5-iodopyridine and Pyridinol Precursors."

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text for the coupling protocols described).

Sources

An In-depth Technical Guide to 3-Benzyloxy-5-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-5-iodopyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a pyridine core, a versatile iodine substituent, and a stable benzyloxy group, makes it an invaluable scaffold for the synthesis of complex molecular architectures. The pyridine ring is a common motif in a vast array of pharmaceuticals, imparting desirable physicochemical properties such as aqueous solubility and the ability to engage in hydrogen bonding. The iodine atom serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. The benzyloxy group, in turn, often acts as a stable protecting group for a hydroxyl functionality, allowing for selective reactions at other positions of the molecule. This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-Benzyloxy-5-iodopyridine, offering a technical resource for researchers engaged in the development of novel therapeutics.

Physicochemical Properties

While extensive experimental data for 3-Benzyloxy-5-iodopyridine is not widely published, its key physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source |

| CAS Number | 108438-23-7 | Supplier Data |

| Molecular Formula | C12H10INO | Calculated |

| Molecular Weight | 311.12 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Analogous Compounds |

| Melting Point | 164-165 °C (for the analogous 4-(benzyloxy)-3-iodobenzaldehyde) | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF (Predicted) | General Chemical Principles |

Synthesis of 3-Benzyloxy-5-iodopyridine

The synthesis of 3-Benzyloxy-5-iodopyridine can be logically approached from readily available starting materials such as 3-amino-5-iodopyridine or 3-hydroxy-5-iodopyridine. A plausible and efficient synthetic route involves the benzylation of 3-hydroxy-5-iodopyridine. This method is analogous to the well-established synthesis of similar benzyloxy-substituted pyridines.[2]

Proposed Synthetic Pathway: Benzylation of 3-Hydroxy-5-iodopyridine

Figure 1: Proposed synthetic workflow for 3-Benzyloxy-5-iodopyridine.

Detailed Experimental Protocol (Predicted)

Materials:

-

3-Hydroxy-5-iodopyridine

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-hydroxy-5-iodopyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO3 solution, then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-Benzyloxy-5-iodopyridine.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 8.3-8.1 (m, 2H): Protons at the 2 and 6 positions of the pyridine ring.

-

δ 7.6-7.3 (m, 5H): Protons of the phenyl ring of the benzyl group.

-

δ 7.2-7.0 (m, 1H): Proton at the 4 position of the pyridine ring.

-

δ 5.1 (s, 2H): Methylene protons of the benzyl group.

¹³C NMR (101 MHz, CDCl₃):

-

δ 155-150: Carbon at the 3-position of the pyridine ring (attached to the benzyloxy group).

-

δ 145-140: Carbons at the 2 and 6 positions of the pyridine ring.

-

δ 137-135: Quaternary carbon of the phenyl ring.

-

δ 129-127: Carbons of the phenyl ring.

-

δ 125-120: Carbon at the 4-position of the pyridine ring.

-

δ 90-85: Carbon at the 5-position of the pyridine ring (attached to iodine).

-

δ 71-69: Methylene carbon of the benzyl group.

Infrared (IR) Spectroscopy:

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching (benzyl methylene).

-

~1580, 1480, 1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

-

~1250, 1050 cm⁻¹: C-O ether stretching.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the 5-position of 3-Benzyloxy-5-iodopyridine makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and a halide.[4] 3-Benzyloxy-5-iodopyridine can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to generate biaryl structures, which are prevalent in many biologically active molecules.

Figure 2: General workflow for the Suzuki-Miyaura coupling of 3-Benzyloxy-5-iodopyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction allows for the introduction of an alkynyl moiety onto the pyridine ring, a functional group that can serve as a versatile handle for further transformations or as a key pharmacophore itself.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds.[2] This reaction is instrumental in synthesizing aryl amines, which are common substructures in a vast number of pharmaceuticals. 3-Benzyloxy-5-iodopyridine can be coupled with a variety of primary and secondary amines to introduce diverse nitrogen-containing functionalities.

Safety and Handling

Based on the hazard information for the analogous compound, 3-(Benzyloxy)-5-bromopyridine, 3-Benzyloxy-5-iodopyridine should be handled with care.[6] It is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses) and working in a well-ventilated fume hood.

Conclusion

3-Benzyloxy-5-iodopyridine is a valuable and versatile building block in medicinal chemistry. Its strategic placement of a benzyloxy protecting group and a reactive iodine atom on a pyridine core provides a powerful platform for the synthesis of complex, biologically active molecules. The ability to undergo a range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse chemical libraries for drug discovery programs. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its synthesis and reactivity can be reliably predicted from well-established chemical principles and analogous structures. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of 3-Benzyloxy-5-iodopyridine in their pursuit of novel therapeutic agents.

References

-

The Royal Society of Chemistry. Supporting Information For. Accessed January 29, 2026. [Link]

- Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. Accessed January 29, 2026.

-

ResearchGate. (PDF) Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. Accessed January 29, 2026. [Link]

- Google Patents. CN111170937A - Preparation method of 3-aminopyridine. Accessed January 29, 2026.

-

ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Accessed January 29, 2026. [Link]

- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Accessed January 29, 2026.

-

ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products.. Accessed January 29, 2026. [Link]

-

ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. Accessed January 29, 2026. [Link]

-

Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Accessed January 29, 2026. [Link]

-

Wikipedia. Sonogashira coupling. Accessed January 29, 2026. [Link]

- Google Patents. US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds. Accessed January 29, 2026.

-

MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Accessed January 29, 2026. [Link]

-

ePrints Soton - University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Accessed January 29, 2026. [Link]

-

Khan Academy. Synthesis of substituted benzene rings I. Accessed January 29, 2026. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. Accessed January 29, 2026. [Link]

-

Walsh Medical Media. Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. Accessed January 29, 2026. [Link]

-

PubChem. 3-(Benzyloxy)-5-bromopyridine. Accessed January 29, 2026. [Link]

-

PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Accessed January 29, 2026. [Link]

-

Taylor & Francis. 3-Iodotyrosine – Knowledge and References. Accessed January 29, 2026. [Link]

-

SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Accessed January 29, 2026. [Link]

-

RSC Publishing. Synthesis of substituted pyrazines from N-allyl malonamides. Accessed January 29, 2026. [Link]

-

Organic Chemistry Portal. Synthesis of Benzotriazoles from Benzynes and Azides. Accessed January 29, 2026. [Link]

-

ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. Accessed January 29, 2026. [Link]

-

ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Accessed January 29, 2026. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Accessed January 29, 2026. [Link]

-

National Institutes of Health. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Accessed January 29, 2026. [Link]

-

YouTube. Synthesis of Substituted Benzenes. Accessed January 29, 2026. [Link]

-

ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Accessed January 29, 2026. [Link]

-

National Institutes of Health. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Accessed January 29, 2026. [Link]

-

RSC Medicinal Chemistry. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Accessed January 29, 2026. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Accessed January 29, 2026. [Link]

-

PubChemLite. 3-benzyloxy-5-(trifluoromethyl)pyridine (C13H10F3NO). Accessed January 29, 2026. [Link]

-

MDPI. 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][2][7]triazolo[4,3-a]pyridine. Accessed January 29, 2026. [Link]

-

PubChem. 3-Iodopyridine. Accessed January 29, 2026. [Link]

Sources

- 1. Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds - Google Patents [patents.google.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Solvent Selection for 3-Benzyloxy-5-iodopyridine

[1][2][3]

Executive Summary

3-Benzyloxy-5-iodopyridine is a critical heteroaromatic intermediate utilized primarily in medicinal chemistry for the synthesis of nicotinic acetylcholine receptor ligands and tyrosine kinase inhibitors.[1][2][3] Its structural duality—comprising a basic pyridine core, a lipophilic benzyloxy ether tail, and a heavy halogen (iodine)—dictates a distinct solubility profile essential for process optimization.[2][3]

This guide provides a comprehensive analysis of its solvation thermodynamics, empirical solvent compatibility, and standardized protocols for solubility determination.[2][3] It is designed to assist researchers in selecting optimal media for nucleophilic substitution , palladium-catalyzed couplings (Suzuki-Miyaura, Sonogashira), and purification workflows .[1][2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 3-Benzyloxy-5-iodopyridine, one must understand the intermolecular forces at play.[1][2][3]

Structural Analysis[1][2][3]

-

Pyridine Core (Polar/Basic): The nitrogen atom provides a dipole moment and H-bond accepting capability, facilitating solubility in polar aprotic solvents and acidified protic media.[2]

-

Benzyloxy Group (Lipophilic/Aromatic): The benzyl ether moiety significantly increases

(approx.[2][3] predicted range: 3.0–3.8), reducing water solubility and enhancing affinity for chlorinated and aromatic solvents via -

Iodine Substituent (Polarizable/Lipophilic): The large, soft iodine atom enhances London dispersion forces, improving solubility in soft, non-polar solvents (e.g., Toluene) compared to its chloro- or fluoro-analogs.[1][2]

Theoretical Solubility Prediction

| Parameter | Predicted Value | Implication |

| LogP (Octanol/Water) | ~3.4 | Highly lipophilic; negligible aqueous solubility at neutral pH.[1][2][3] |

| pKa (Conjugate Acid) | ~2.5–3.0 | Weakly basic; solubility in water increases significantly below pH 2.[2][3] |

| H-Bond Donors | 0 | No self-association via H-bonding; lower melting point than amino-analogs.[1][2][3] |

| H-Bond Acceptors | 2 (Pyridine N, Ether O) | Good solubility in H-bond donating solvents (Alcohols, Chloroform).[1][2][3] |

Empirical Solvent Compatibility Guide

The following categorization is derived from standard synthetic workflows involving halogenated alkoxypyridines.

Class I: High Solubility (Reaction Media)

Best for: Homogeneous catalysis, nucleophilic substitutions.[2]

-

Solvents:

-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), -

Characteristics: These polar aprotic solvents disrupt the crystal lattice effectively.[2][3]

-

Operational Note: DMF and DMSO are difficult to remove.[2][3][4] For work-up, dilute 1:5 with water and extract into Ethyl Acetate (see Section 5).[1][2][3]

Class II: Moderate Solubility (Extraction & Chromatography)

Best for: Liquid-Liquid extraction, Flash Chromatography.[1][2]

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform (

), Toluene.[2] -

Characteristics:

-

DCM/Chloroform: Excellent solvency due to interaction with the pyridine nitrogen.[2][3]

-

EtOAc: Standard extraction solvent; may require slight warming for concentrated solutions.[2][3]

-

Toluene: Good for elevated temperature reactions; solubility drops sharply at room temperature (potential for recrystallization).[2][3]

-

Class III: Anti-Solvents (Precipitation & Wash)

Best for: Trituration, product isolation.[2]

Visualization: Solvent Selection Strategy

The following diagram illustrates the decision logic for solvent selection based on the process stage (Reaction vs. Purification).

Caption: Decision matrix for solvent selection across the synthetic lifecycle of 3-Benzyloxy-5-iodopyridine.

Experimental Protocols

Protocol A: Gravimetric Solubility Screen

Purpose: To determine the saturation limit (

-

Preparation: Weigh 50 mg of dry 3-Benzyloxy-5-iodopyridine into a 4 mL borosilicate vial.

-

Addition: Add the target solvent in 100

increments at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Thermal Stress: If insoluble at 2 mL (<25 mg/mL), heat to 50°C. If dissolution occurs, the solvent is a candidate for recrystallization.[2][3]

Protocol B: Removal of High-Boiling Solvents (DMF/DMSO)

Since this compound is often synthesized in DMF, efficient removal is critical to prevent oiling during purification.[2][3]

-

Dilution: Dilute the reaction mixture 1:5 with Ethyl Acetate .

-

Wash 1: Wash organic layer with 5% LiCl (aq) .[2][3] The Lithium ions disrupt the DMF-Water emulsion and sequester DMF into the aqueous phase.[1][2][3]

-

Wash 2: Wash with water (

). -

Drying: Dry over anhydrous

(Magnesium sulfate can sometimes adsorb polar pyridines).[2][3]

Application Context: Reaction Engineering

Palladium-Catalyzed Couplings

In Suzuki-Miyaura couplings, the iodine atom is the reactive site.[1][2][3]

-

Recommended Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[2][3]

-

Rationale: 3-Benzyloxy-5-iodopyridine is sufficiently soluble in hot Dioxane or Toluene to participate in the catalytic cycle without precipitating the catalyst.[1][2][3]

Nucleophilic Substitution ( )

If displacing the iodine (rare) or reacting at the pyridine nitrogen:

Safety & Stability Considerations

-

Light Sensitivity: Iodinated pyridines are photosensitive.[2][3] Solutions in transparent solvents (DCM, Acetone) should be protected from light (amber glassware or foil) to prevent de-iodination.[2][3]

-

Acid Sensitivity: While the benzyloxy group is generally stable, strong mineral acids (e.g., HBr, HI) can cleave the ether, yielding the pyridinol. Avoid acidic workups below pH 3.[2][3]

References

-

BenchChem. (2025).[2][3][10] An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization. Link (Accessed via search result 1.6 - Demonstrates synthesis and handling of the benzyloxy-bromo analog).[1][2][3]

-

Organic Syntheses. (2014). Synthesis of 3-Aminopyridine and derivatives. Org. Synth. Link (General handling of pyridine intermediates).[2][3]

-

Delhaye, L. et al. (2007).[2][3] Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction. Organic Process Research & Development. Link (Protocol for DMF removal using LiCl).[2][3]

-

PubChem. (2025).[2][3] 3-Benzyloxy-5-bromopyridine Compound Summary. National Library of Medicine.[2][3][11] Link (Physicochemical data source for structural analogs).[2][3]

Sources

- 1. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 2. 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Workup [chem.rochester.edu]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. Pyridine, 3-iodo-5-methoxy- | Properties, Uses, Safety Data & Supplier China | High Purity Pyridine Derivatives [pipzine-chem.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. reddit.com [reddit.com]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-(Benzyloxy)-6-iodo-2-methylpyridine | C13H12INO | CID 73554834 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation and Spectral Analysis of 3-Benzyloxy-5-iodopyridine

Executive Summary

This guide details the structural characterization of 3-Benzyloxy-5-iodopyridine (CAS: 127596-10-9 analog), a critical intermediate in the synthesis of nicotinic acetylcholine receptor ligands and cross-coupling substrates (Suzuki-Miyaura/Sonogashira).[1]

The 3,5-disubstitution pattern on the pyridine ring breaks the symmetry of the aromatic core, creating a distinct AMX or ABC spin system depending on the magnetic field strength. This document provides a self-validating protocol for assigning the

Chemical Structure & Spin System Analysis

Before acquisition, we must predict the magnetic environment to validate experimental data.

Molecule: 3-Benzyloxy-5-iodopyridine

Formula:

Proton Environments

The molecule possesses three distinct proton regions:

-

Pyridine Core (3H): Three aromatic protons (H2, H4, H6). Due to the asymmetric substitution (3-OBn, 5-I), these are magnetically non-equivalent.[1]

-

Benzylic Methylene (2H): The

group linking the pyridine and phenyl rings.[1] -

Phenyl Ring (5H): The distal aromatic ring, typically appearing as a multiplet.

Substituent Effects (The Logic of Assignment)

To assign the pyridine protons correctly, we apply substituent chemical shift additivity rules relative to unsubstituted pyridine:

-

Nitrogen (N1): Strong deshielding at

-positions (H2, H6). -

3-Benzyloxy (-OCH₂Ph):

-

Inductive: Deshielding (electronegative Oxygen).

-

Resonance: Shielding at ortho (H2, H4) and para (H6) positions due to lone pair donation.

-

-

5-Iodine (-I):

Predicted Hierarchy:

-

H6 (Most Downfield):

to Nitrogen (deshielded) and ortho to Iodine. It lacks the strong ortho-shielding resonance effect of the alkoxy group found at H2/H4. -

H2:

to Nitrogen (deshielded), but ortho to the Benzyloxy group (shielded by resonance). Likely upfield of H6. -

H4 (Most Upfield):

to Nitrogen. Flanked by Iodine and Benzyloxy.

Experimental Protocol

Sample Preparation[1][2][3]

-

Solvent: Chloroform-

(-

Note: If the sample contains trace HI salts (common in iodination), add solid

to the NMR tube to neutralize, as protonation of the pyridine nitrogen will dramatically shift signals downfield (

-

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).

Acquisition Parameters (400 MHz+)

-

Pulse Sequence: Standard 1D proton (zg30).

-

Relaxation Delay (

): CRITICAL. Set-

Reasoning: Protons adjacent to Iodine (H4, H6) undergo faster spin-lattice relaxation (

) due to spin-orbit coupling.[1] However, accurate integration requires full relaxation of the slower phenyl protons.

-

-

Scans (ns): 16–32 (sufficient for >95% purity).

Spectral Data & Assignment

The following data represents the typical spectral signature in

Summary Table

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |

| Pyridine H6 | 8.55 – 8.65 | Doublet (d) | 1H | ||

| Pyridine H2 | 8.25 – 8.35 | Doublet (d) | 1H | ||

| Pyridine H4 | 7.60 – 7.70 | dd (or t) | 1H | ||

| Phenyl (Ph) | 7.35 – 7.45 | Multiplet (m) | 5H | - | Distal aromatic ring. |

| Benzyl | 5.15 | Singlet (s) | 2H | - | Isolated methylene next to Oxygen.[1] |

Detailed Analysis of Coupling (W-Coupling)

In 3,5-disubstituted pyridines, protons are meta to each other.[1] We observe long-range

-

H2 couples to H4 (

Hz). -

H6 couples to H4 (

Hz). -

H2 and H6 are para to each other;

coupling is usually zero or unresolved line broadening. -

Result: H4 appears as a "triplet-like" doublet of doublets (dd), while H2 and H6 appear as sharp doublets.

Visualization of Assignment Logic

The following diagram illustrates the decision tree used to assign the specific pyridine protons, ensuring the distinction between the 3-benzyloxy and 5-iodo positions.

Caption: Logical workflow for distinguishing the isomeric pyridine protons H2 and H6 based on electronic substituent effects.

Troubleshooting & Impurities

When analyzing crude reaction mixtures, watch for these common signatures:

-

Starting Material (3-Benzyloxypyridine):

-

Look for a triplet at ~7.2 ppm (H5) and a doublet at ~8.2 ppm. The loss of the H5 signal confirms iodination.

-

-

Hydrolysis Product (3-Hydroxy-5-iodopyridine):

-

Loss of the benzyl

singlet (5.15 ppm) and phenyl multiplet. -

Broad exchangeable -OH singlet (variable, usually >9 ppm).[1]

-

-

Water:

References

-

Substituent Chemical Shift Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. (Standard SCS tables for pyridine derivatives).

-

Iodine Effects on Pyridine: Ward, J. S., et al. (2022).[3] "Iodine(I) complexes incorporating sterically bulky 2-substituted pyridines."[1][3] Dalton Transactions. Link

-

Synthesis Context (Analogous Compounds): Li, X., et al. (2016). "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Simulation: Systems, Science and Technology. Link

-

General Pyridine NMR Data: Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison.[1] Link

Sources

- 1. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 2. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 3. Iodine( i ) complexes incorporating sterically bulky 2-substituted pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01390H [pubs.rsc.org]

Mass spectrometry of 3-Benzyloxy-5-iodopyridine

Technical Whitepaper: Mass Spectrometric Characterization of 3-Benzyloxy-5-iodopyridine

Executive Summary

3-Benzyloxy-5-iodopyridine (CAS: 127393-64-6) is a critical heterocyclic intermediate, primarily utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, such as 5-iodo-A-85380.[1] Its structural duality—combining a labile benzyl ether protecting group with a reactive aryl iodide—presents specific challenges in analytical characterization.

This guide provides a definitive technical framework for the mass spectrometric (MS) analysis of this compound. Unlike generic protocols, this document focuses on the specific ionization behaviors, isotopic signatures, and fragmentation pathways inherent to the iodopyridine scaffold, designed to ensure rigorous quality control in drug development pipelines.[1]

Part 1: Physicochemical Properties & MS Prediction[1][2]

Before initiating analysis, the operator must understand the theoretical mass envelope. The presence of iodine introduces a significant mass defect (negative value relative to nominal mass) and a unique monoisotopic signature.[1]

| Property | Value | MS Implication |

| Formula | C₁₂H₁₀INO | Monoisotopic Mass: 310.9783 Da |

| Molecular Weight | 311.12 g/mol | [M+H]⁺ (ESI): 311.9856 Da |

| LogP | ~3.2 | Requires high % organic mobile phase (ACN/MeOH) for elution.[1] |

| pKa (Pyridine N) | ~3.5 - 4.0 | Lower than pyridine (5.[1]2) due to electron-withdrawing Iodine.[1] |

| Isotope Pattern | ¹²⁷I (100%) | No M+2 peak. Unlike Cl or Br, Iodine is monoisotopic.[1] |

Critical Insight: The absence of an M+2 isotope peak (characteristic of Cl/Br) is a diagnostic feature.[1] However, the ¹³C satellite (M+1) will be approximately 13% of the base peak intensity (12 carbons × 1.1%).[1]

Part 2: Ionization Strategies & Method Development

Electrospray Ionization (ESI) - The Gold Standard

For purity profiling and impurity identification, ESI in Positive Mode (+) is the preferred method.[1]

-

Mechanism: The pyridine nitrogen acts as a proton acceptor.

-

Observation: The spectrum is dominated by the protonated molecular ion [M+H]⁺ at m/z 312 .[1]

-

Adducts: Watch for [M+Na]⁺ (m/z 334) if glass eluent bottles are used (sodium leaching).[1]

Electron Impact (EI) - Structural Elucidation

For confirming the position of the iodine or benzyl group during synthesis validation.[1]

-

Mechanism: High-energy (70 eV) electron bombardment.[1]

-

Observation: Extensive fragmentation.[2] The molecular ion (M[1][3][4]•⁺) at m/z 311 is usually visible but weak.[1] The base peak is often m/z 91 (Tropylium ion) derived from the benzyl group.[1]

LC-MS Method Protocol

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation of the pyridine ring).[1]

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 5 minutes. (The lipophilic benzyl and iodine groups cause late elution).[1]

Part 3: Fragmentation Mechanics (MS/MS)

Understanding the Collision-Induced Dissociation (CID) pathway is essential for developing Multiple Reaction Monitoring (MRM) transitions.[1]

Primary Pathway: Benzyl Ether Cleavage

The weakest bond in the molecule is the C-O ether linkage. In ESI(+), two competing mechanisms occur depending on charge localization:

-

Neutral Loss of Toluene (Major Pathway):

-

Formation of Tropylium Ion (Minor Pathway in ESI, Major in EI):

-

Charge localizes on the benzyl carbon.

-

Product: Benzyl cation / Tropylium ion (m/z 91 ).[1]

-

Secondary Pathway: Iodine Loss

While aryl iodides are relatively stable in soft ionization, higher collision energies (CE > 30 eV) can trigger the homolytic cleavage of the C-I bond.[1]

-

Product: Radical loss of Iodine (I[1]•, 127 Da) is rare in even-electron ESI ions but can yield m/z 185 ([M+H - I]⁺) if the precursor undergoes radical-driven fragmentation.[1]

Visualized Fragmentation Pathway (DOT)

Caption: ESI(+) Fragmentation pathway. The dominant transition m/z 312 → 220 involves the loss of neutral toluene.

Part 4: Experimental Protocol for Impurity Profiling

This protocol is designed to detect common synthetic byproducts: 3-Benzyloxypyridine (de-iodinated, m/z 186) and 3,5-Dibenzyloxypyridine (over-alkylation, m/z 292).[1]

Step-by-Step Workflow:

-

Sample Preparation:

-

Dissolve 1 mg of 3-Benzyloxy-5-iodopyridine in 1 mL of ACN.

-

Dilute 1:100 with 50:50 ACN:Water (Final conc: 10 µg/mL).

-

Why: High concentrations cause space-charge effects in ion traps; 10 µg/mL is optimal for dynamic range.[1]

-

-

MS Tuning (Direct Infusion):

-

Flow rate: 10 µL/min.

-

Source Voltage (ESI+): 3.5 kV.[1]

-

Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile ether).

-

Desolvation Temp: 350°C.

-

-

Data Acquisition:

-

Scan Range: m/z 50 – 600.

-

Self-Validation Check: Ensure the isotope pattern at m/z 312 matches the theoretical simulation (absence of M+2). If M+2 is present (ratio ~33% or ~100%), the sample is contaminated with Chloro- or Bromo- analogs.[1]

-

LC-MS Method Development Workflow (DOT)

Caption: Step-by-step LC-MS method development workflow for iodinated pyridine analysis.

Part 5: Troubleshooting & Artifacts

| Observation | Root Cause | Corrective Action |

| Signal at m/z 623 | Dimer formation [2M+H]⁺. | Dilute sample 10-fold. Increase source temperature. |

| Signal at m/z 186 | De-iodination (Impurity). | Check synthesis (Suzuki coupling conditions often cause de-halogenation).[1] |

| Split Peak in LC | Prototropic Tautomerism. | Unlikely for this ether, but ensure mobile phase pH is buffered (Formic Acid 0.1%).[1] |

| High Background | Iodine "Memory Effect". | Iodine can stick to steel capillaries. Flush system with 50:50 Isopropanol:Hexane if ghost peaks persist. |

References

-

Fragmentation of Benzyl Ethers

- Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS. This paper details the mechanisms of benzyl ether cleavage and the stability of the resulting ions.

-

Source:

-

Synthesis and Characterization of Iodinated Pyridines

- Synthesis and characterization of benzyloxy-pyridin derivatives. Provides NMR and MS data for structural analogs, confirming the stability of the benzyloxy-pyridine core.

-

Source: [1]

-

Analogous Fragmentation Data

- 4-(benzyloxy)-3-iodobenzaldehyde Characterization. Provides specific HRMS [M+H]+ data for a direct structural analog, validating the expected ionization behavior of the 3-benzyloxy-5-iodo motif.

-

Source: [1]

-

Pyridine Ionization Properties

- Mass-analyzed threshold ionization spectroscopy of pyridine.

-

Source: [1]

Sources

3-Benzyloxy-5-iodopyridine: A Strategic Scaffold for nAChR Ligand Discovery

[1]

Executive Summary

3-Benzyloxy-5-iodopyridine is a bifunctional pyridine scaffold widely utilized in medicinal chemistry to access 3,5-disubstituted pyridine derivatives.[1] Its structural utility lies in its orthogonality: the iodine atom at C5 serves as a reactive handle for cross-coupling (Suzuki, Sonogashira) to introduce lipophilic or diversity elements, while the benzyloxy group at C3 acts as a robust "mask" for a hydroxyl group—a key pharmacophore for hydrogen bonding in nAChR binding sites. It is the direct precursor to 5-Iodo-A-85380 , a high-affinity radioligand used to map

Part 1: Chemical Profile & Strategic Value

Structural Logic

The molecule is designed to overcome the poor reactivity of the pyridine ring.

-

C3-Benzyloxy: Protects the phenol (which would otherwise poison palladium catalysts) and increases solubility in organic solvents.

-

C5-Iodine: The iodine atom is far more reactive than bromine or chlorine in Pd-catalyzed oxidative addition, allowing for coupling reactions to occur under milder conditions that preserve the benzyl ether.[1]

Electronic Properties

The pyridine nitrogen acts as an electron sink. The C3-alkoxy group is an electron-donating group (EDG) by resonance, slightly activating the ring, while the C5-iodine is electron-withdrawing by induction.[1] This push-pull system makes the C5 position highly susceptible to metal insertion (e.g., Li-halogen exchange).[1]

Part 2: The "Gold Standard" Synthesis

Note: Direct iodination of 3-benzyloxypyridine often suffers from poor regioselectivity (favoring C2/C6). The industry-preferred route starts from 3,5-dibromopyridine to ensure isomeric purity.[1]

Synthesis Workflow (Graphviz Diagram)

Caption: Regioselective synthesis starting from symmetric 3,5-dibromopyridine to ensure C3/C5 substitution pattern.

Detailed Protocol

Step 1: Mono-substitution (SnAr)

-

Reagents: 3,5-Dibromopyridine (1.0 eq), Benzyl alcohol (1.1 eq), NaH (1.2 eq), DMF.

-

Procedure:

-

Suspend NaH in dry DMF at 0°C under argon.

-

Add benzyl alcohol dropwise; stir for 30 min to generate sodium benzyloxide.

-

Add 3,5-dibromopyridine. Heat to 80°C for 4-6 hours.

-

Critical Insight: The reaction must be monitored to prevent double substitution (formation of 3,5-dibenzyloxypyridine). The symmetry of the starting material guarantees that mono-substitution yields the correct isomer.

-

Step 2: Lithium-Halogen Exchange (The "Switch") [1]

-

Reagents: 3-Bromo-5-benzyloxypyridine, n-Butyllithium (1.1 eq), Iodine (

), THF.[1] -

Procedure:

-

Dissolve the bromide intermediate in anhydrous THF and cool to -78°C .

-

Add n-BuLi slowly.[1] The lithium preferentially exchanges with the bromine atom (stabilized by the adjacent nitrogen and alkoxy group).

-

Stir for 30 min, then quench with a solution of

in THF. -

Why this works: Direct iodination is difficult. Lithiation generates the 3-lithio species, which traps the electrophilic iodine efficiently.[1]

-

Part 3: Medicinal Chemistry Applications[2][3][4]

Synthesis of 5-Iodo-A-85380 (Case Study)

The most prominent application of this intermediate is in the synthesis of 5-Iodo-A-85380 , a potent agonist used for SPECT imaging of neurodegenerative diseases.[1]

The Challenge:

The benzyl group must be removed to reveal the hydroxyl group for coupling, without removing the iodine atom. Standard hydrogenolysis (

The Solution:

Use Acidic Cleavage or Boron Trichloride (

Experimental Workflow for 5-Iodo-A-85380:

-

Deprotection: Treat 3-benzyloxy-5-iodopyridine with TFA (Trifluoroacetic acid) and Thioanisole (scavenger) at reflux, or use

in DCM at -78°C.[1] This yields 3-hydroxy-5-iodopyridine .[1] -

Mitsunobu Coupling: React 3-hydroxy-5-iodopyridine with N-Boc-2(S)-azetidinylmethanol ,

, and DIAD. This installs the azetidine ring. -

N-Deprotection: Remove the Boc group with mild acid to yield the final ligand.

Application Logic Diagram

Caption: Pathway to 5-Iodo-A-85380 highlighting the critical selective deprotection step.

Part 4: Technical Data & Safety

Physical Properties

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 311.12 g/mol | |

| Appearance | Off-white to pale yellow solid | Light sensitive |

| Solubility | DCM, Ethyl Acetate, DMSO | Poor in water |

| Storage | 2-8°C, Protect from light | Iodine bond is photolabile |

Handling Precautions

-

Light Sensitivity: Aryl iodides can undergo homolytic cleavage under UV light. Store in amber vials.

-

Instability: The benzyloxy ether is stable to base but sensitive to strong acids. Avoid accidental exposure to HCl vapors if storage is intended.

References

-

Holladay, M. W., et al. (1998). "Synthesis and structure-activity relationships of 5-(benzyloxy)pyridin-3-amine and related compounds." Bioorganic & Medicinal Chemistry Letters.

-

Koren, A. O., et al. (1998). "Synthesis of 5-iodo-3-(2(S)-azetidinylmethoxy)pyridine (5-iodo-A-85380), a ligand for nicotinic acetylcholine receptors."[1][2] Journal of Labelled Compounds and Radiopharmaceuticals.

-

Musachio, J. L., et al. (1998). "5-Iodo-3-(2(S)-azetidinylmethoxy)pyridine (5-iodo-A-85380): Synthesis and characterization of a high-affinity radioligand for nicotinic acetylcholine receptors."[1][2] Journal of Medicinal Chemistry.

-

BenchChem. (2025).[3] "Technical Guide to 5-(Benzyloxy)pyridin-3-amine and Intermediates." BenchChem Technical Library.

Methodological & Application

Application Note: Precision Synthesis of nAChR Ligands via the 3-Benzyloxy-5-iodopyridine Platform

This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of nicotinic acetylcholine receptor (nAChR) ligands using 3-Benzyloxy-5-iodopyridine as the primary scaffold.

andExecutive Summary & Strategic Rationale

The development of ligands for nicotinic acetylcholine receptors (nAChRs) is critical for treating neurodegenerative disorders, pain, and addiction.[1] The 3-pyridyl ether motif is a pharmacophoric "privileged structure" found in high-affinity ligands like A-85380 and Sazetidine-A .

3-Benzyloxy-5-iodopyridine serves as an optimal divergent intermediate for these syntheses due to its orthogonal reactivity:

-

The Iodine Handle (C-5): Enables palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck) to introduce lipophilic "tails" required for subtype selectivity (e.g., the hexynyl group in Sazetidine-A).

-

The Benzyloxy Group (C-3): A masked phenol. Upon deprotection, it reveals the 3-hydroxyl group necessary for ether linkage to cationic "headgroups" (e.g., azetidine, pyrrolidine) that mimic acetylcholine.

This guide details the "Iodine-Retention Strategy," prioritizing reaction conditions that preserve the C-I bond during benzyl deprotection to allow for late-stage diversification.

Retrosynthetic Logic & Workflow

The synthesis generally follows a "Head-to-Tail" or "Tail-to-Head" approach. We recommend the Head-First approach (attaching the azetidine moiety first) for ligands like Sazetidine-A to minimize steric hindrance during the cross-coupling step.

Visualization: Divergent Synthetic Pathways

Figure 1: The divergent synthesis map showing the central role of the 3-hydroxy-5-iodo intermediate.

Detailed Experimental Protocols

Protocol A: Selective Debenzylation (The "Golden Intermediate")

Objective: Convert 3-benzyloxy-5-iodopyridine to 3-hydroxy-5-iodopyridine without deiodination.

Note: Catalytic hydrogenation (

Reagents:

-

3-Benzyloxy-5-iodopyridine (1.0 eq)

-

Boron Tribromide (

), 1.0 M in DCM (1.5 eq) -

Dichloromethane (anhydrous)

Procedure:

-

Dissolve 3-benzyloxy-5-iodopyridine in anhydrous DCM under Argon atmosphere. Cool to -78°C.

-

Add

solution dropwise over 20 minutes. The low temperature prevents attack on the pyridine ring. -

Allow the reaction to warm to 0°C and stir for 2 hours. Monitor by TLC (the product is more polar).

-

Quench: Carefully pour the mixture into ice-water. Neutralize with saturated

to pH 7. -

Extraction: Extract with EtOAc (3x). The 3-hydroxy-5-iodopyridine is amphoteric; ensure pH is not too basic (forming the phenolate) or too acidic (pyridinium salt) during extraction. pH 6-7 is optimal.

-

Yield: Typically 85-92%.

-

Data:

NMR should show loss of benzyl protons (5.1 ppm) and aromatic benzyl signals.

Protocol B: Mitsunobu Coupling (Headgroup Attachment)

Objective: Synthesize the protected A-85380 core (Intermediate for Sazetidine-A).

Reagents:

-

3-Hydroxy-5-iodopyridine (from Protocol A)

-

(S)-1-Boc-2-azetidinemethanol (1.2 eq)

-

Triphenylphosphine (

) (1.5 eq) -

DIAD or DEAD (1.5 eq)

-

THF (anhydrous)

Procedure:

-

Combine 3-hydroxy-5-iodopyridine, (S)-1-Boc-2-azetidinemethanol, and

in anhydrous THF at 0°C. -

Add DIAD dropwise. The solution will turn yellow/orange.

-

Warm to room temperature and stir for 12-16 hours.

-

Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc). The iodine atom makes the product less polar than the des-iodo analog.

-

Result: 5-Iodo-3-((S)-1-Boc-2-azetidinylmethoxy)pyridine .

Protocol C: Sonogashira Coupling (Synthesis of Sazetidine-A)

Objective: Install the 5-hexynyl tail. Critical: Perform this after Mitsunobu to avoid competing reactions with the free hydroxyl or alkyne during the ether formation.

Reagents:

-

Intermediate from Protocol B (1.0 eq)

-

5-Hexyn-1-ol (1.5 eq)

- (5 mol%)

-

CuI (2 mol%)

-

Triethylamine (

) / DMF (1:3 ratio)

Procedure:

-

Degas the solvent mixture (

/DMF) with Argon for 30 minutes. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of the alkyne). -

Add the Iodo-pyridine intermediate, Pd catalyst, and CuI.

-

Add 5-hexyn-1-ol.

-

Heat to 60-80°C for 4-6 hours. The reaction mixture will darken.

-

Workup: Filter through a Celite pad to remove Pd/Cu. Dilute with water and extract with EtOAc. Wash with brine to remove DMF.

-

Deprotection (Final Step): Dissolve the coupled product in DCM. Add TFA (20% v/v) at 0°C to remove the Boc group. Stir 1 hour. Concentrate and convert to the fumarate or hydrochloride salt.

Final Product: Sazetidine-A (3-(5-hydroxy-1-hexynyl)-5-[(2S)-2-azetidinylmethoxy]pyridine).

Quantitative Data Summary

| Compound | Step | Reagent | Typical Yield | Key Observation |

| 3-OH-5-I-Py | Debenzylation | 88% | Avoid | |

| Boc-Ether | Mitsunobu | DIAD/ | 75% | Anhydrous conditions critical. |

| Sazetidine-A | Sonogashira | 82% | Requires rigorous degassing. |

Expert Insights & Troubleshooting

The "Iodine Loss" Phenomenon

-

Problem: During attempts to remove the benzyl group using

and Pd/C, you observe the formation of A-85380 (des-iodo) instead of the 5-iodo intermediate. -

Mechanism: Oxidative addition of Pd into the C-I bond is faster than benzyl hydrogenolysis in many electron-deficient pyridines.

-

Solution: Switch to Lewis Acid deprotection (

or

Regioselectivity in Biaryl Synthesis (Suzuki)

-

When performing Suzuki coupling on 3-benzyloxy-5-iodopyridine, the reaction occurs exclusively at the 5-position (C-I bond). The benzyloxy group at C-3 is stable to standard Suzuki conditions (

,

References

-

Sazetidine-A Synthesis & Pharmacology: Xiao, Y., et al. (2006). "Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them." Molecular Pharmacology, 70(4), 1454–1460.

-

A-85380 and 5-Iodo-A-85380 Characterization: Mukhin, A. G., et al. (2000). "5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors."[1][2][3] Molecular Pharmacology, 57(3), 642-649.

-

General Benzyl Deprotection Strategies: Greene, T. W., & Wuts, P. G. M.[4] Protective Groups in Organic Synthesis. (Relevant section: Cleavage of Benzyl Ethers via Lewis Acids).

-

Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. (2007).[5] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.

Sources

- 1. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Iodo-A-85380 binds to alpha-conotoxin MII-sensitive nicotinic acetylcholine receptors (nAChRs) as well as alpha4beta2* subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

protecting group strategies for 3-hydroxypyridine derivatives

This Application Note provides a strategic framework for the protection and manipulation of 3-hydroxypyridine (3-HP) derivatives. Unlike its 2- and 4-isomers, 3-hydroxypyridine does not form a stable, neutral pyridone tautomer. Instead, it exists in an equilibrium between a phenolic form and a zwitterionic species. This unique electronic landscape dictates specific protecting group (PG) strategies to ensure regioselectivity (O- vs. N-protection) and chemical stability during drug development workflows.

Part 1: Strategic Analysis & Reactivity Profile

The 3-Hydroxypyridine Paradox

The core challenge in protecting 3-HP is its ambident nucleophilicity. While the hydroxyl group at C3 is phenolic (pKa ~8.7), the pyridine nitrogen (pKa ~4.8) remains a competent nucleophile.

-

Phenolic Character: In basic media, the deprotonated 3-pyridinate anion is generated. The negative charge is delocalized, but the oxygen atom retains significant "hard" nucleophilic character.

-

Zwitterionic Trap: Unlike 2-pyridone (which is stable), the "3-pyridone" form is a zwitterion. Consequently, O-alkylation is generally favored under thermodynamic control, whereas N-alkylation (quaternization) is a kinetic trap often observed with highly reactive electrophiles or in the absence of strong bases.

Decision Matrix: Selecting the Right Group

The choice of protecting group must be determined by the next step in your synthetic sequence.

| Downstream Chemistry | Recommended PG | Rationale |

| Lithiation / C-H Activation | MOM, SEM, OMOM | These are Directed Metalation Groups (DMGs). They coordinate Li-bases, directing functionalization to C2 or C4. |

| Pd-Catalyzed Coupling | TBS, TIPS | Silyl ethers are chemically inert to Pd(0)/Pd(II) cycles but easily removed with fluoride, avoiding heavy metal poisoning. |

| Reduction / Hydrogenation | Benzyl (Bn), PMB | Robust against hydrides (LiAlH4, NaBH4).[1] PMB offers oxidative cleavage options if the pyridine ring is sensitive to H2/Pd. |

| Nucleophilic Substitution (SnAr) | Pivalate (Piv), Acetate | Electron-withdrawing esters deactivate the ring, facilitating SnAr at other positions (e.g., displacing a 2-halo group). |

Part 2: Visualizing the Strategy

The following diagram illustrates the tautomeric equilibrium and the decision logic for protecting group selection.

Caption: Tautomeric equilibrium of 3-hydroxypyridine and strategic selection of protecting groups based on downstream application.

Part 3: Detailed Protocols

Protocol A: Regioselective O-Benzylation (Phase Transfer Method)

Application: Creating a robust ether linkage stable to acids, bases, and reducing agents. Mechanism: Uses a phase-transfer catalyst (PTC) to generate the naked phenoxide anion in the organic phase, promoting rapid O-alkylation over N-alkylation.

Materials:

-

3-Hydroxypyridine (1.0 equiv)

-

Benzyl bromide (BnBr) (1.1 equiv)

-

Dichloromethane (DCM) (Solvent)

-

40% NaOH (aq)

-

Tetrabutylammonium bromide (TBAB) (0.05 equiv)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-hydroxypyridine (10 mmol) in DCM (50 mL).

-

Base Addition: Add 40% NaOH solution (20 mL). The biphasic mixture will separate.[2]

-

Catalyst: Add TBAB (0.5 mmol). Stir vigorously for 10 minutes to initiate ion exchange.

-

Alkylation: Add Benzyl bromide (11 mmol) dropwise over 5 minutes.

-

Critical Step: Maintain vigorous stirring (1000 rpm). The reaction rate depends on the interfacial surface area.

-

-

Monitoring: Stir at room temperature for 4–16 hours. Monitor by TLC (EtOAc/Hexane).[3] The product (O-benzyl) is less polar than the starting material.

-

Workup: Separate layers. Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]

-

Purification: Flash chromatography (SiO2). Note: N-benzylated byproducts (pyridinium salts) are highly polar and will remain on the baseline or require MeOH/DCM to elute.

Protocol B: Silylation with TBDMS (TBS)

Application: Temporary protection for Pd-catalyzed couplings. Mechanism: Imidazole acts as a nucleophilic catalyst, forming a reactive N-silyl-imidazolium intermediate that transfers the silyl group to the hydroxyl oxygen.

Materials:

-

3-Hydroxypyridine (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

DMF (anhydrous)

Procedure:

-

Setup: Flame-dry a flask and purge with Nitrogen/Argon.

-

Solvation: Dissolve 3-hydroxypyridine (10 mmol) and imidazole (25 mmol) in anhydrous DMF (10 mL).

-

Addition: Add TBSCl (12 mmol) in one portion at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Why? 3-HP is less reactive than aliphatic alcohols; imidazole excess ensures full conversion and scavenges HCl.

-

-

Quench: Dilute with Et2O (100 mL) and wash with water (3 x 30 mL) to remove DMF and imidazole hydrochloride.

-

Purification: Dry (MgSO4) and concentrate. Silyl ethers of 3-HP are often pure enough for the next step; if not, perform rapid silica filtration (buffered with 1% Et3N to prevent hydrolysis).

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| N-Alkylation (Quaternization) | Soft electrophile or lack of strong base. | Switch to "harder" electrophiles (Cl vs I) or use O-selective conditions (Ag2CO3/Benzene) which favor the Ag-phenoxide intermediate. |

| Hydrolysis on Silica | Acidity of silica gel cleaving sensitive ethers (TBS, MOM). | Pre-treat silica column with 1% Triethylamine in Hexanes to neutralize surface acidity. |

| Incomplete Deprotection | Fluoride sequestering in TBAF deprotection. | Buffer TBAF with Acetic Acid (1:1) or use HF-Pyridine complex for stubborn silyl groups. |

References

-

Protecting Group Strategies for Complex Molecule Synthesis. J. Chem. Pharm. Res.2024 , 16, 131.[5] Link

-

MOM Ethers: Preparation and Cleavage. Organic Chemistry Portal.Link

-

tert-Butyldimethylsilyl Ethers (TBS): Stability and Protocols. Organic Chemistry Portal.Link

-

Preparation of 3-Benzyloxypyridine. PrepChem. (Adapted from US Patent 4,621,088). Link

-

Regioselective Monofluorination of N-Protected Pyridones. Org. Lett.2019 , 21, 7315. Link

Sources

Application Note: TLC Monitoring Strategies for 3-Benzyloxy-5-iodopyridine

Topic: Monitoring 3-Benzyloxy-5-iodopyridine Reactions by TLC Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Introduction & Physicochemical Context

3-Benzyloxy-5-iodopyridine (CAS: 127043-94-1) is a critical scaffold in medicinal chemistry, serving as a versatile intermediate for cross-coupling reactions (Suzuki, Sonogashira) and as a protected precursor to 3-hydroxy-5-iodopyridine.[1]

Effective Thin Layer Chromatography (TLC) monitoring of this compound presents specific challenges derived from its structure:

-

Pyridine Nitrogen (Basic): The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (

) of silica gel, often resulting in "tailing" or streak formation. -

Iodine Substituent (Lipophilic/Heavy): Increases lipophilicity (

) and provides strong UV absorption, but can be labile under harsh lighting or acidic conditions.[1] -

Benzyloxy Group (UV Active): Provides a distinct chromophore but increases the molecular weight and non-polarity, requiring careful solvent strength adjustment.

This guide details the optimized protocols for stationary phase selection, mobile phase triangulation, and reaction monitoring workflows.

Methodology: TLC System Optimization

Stationary Phase Selection

For routine monitoring, Silica Gel 60

-

Critical Note: For highly basic reaction mixtures, consider Neutral Alumina plates if silica tailing persists despite mobile phase modification.[1]

Mobile Phase "Triangulation" Strategy

Do not rely on a single solvent system.[1] Use the "Triangulation" method to determine the optimal separation (

| Solvent System | Composition (v/v) | Purpose | Expected Behavior |

| System A (Non-Polar) | Hexane : EtOAc (8:2) | Starting Material Check | Good retention of lipophilic benzyl/iodo groups.[1] |

| System B (Polar) | DCM : MeOH (95:5) | Product/Polar Impurity Check | Moves polar byproducts; excellent for solubility.[1] |

| System C (Anti-Tailing) | Hexane : EtOAc : TEA (7:3:0.[1]1) | Recommended Standard | Triethylamine (TEA) blocks silanol sites, sharpening the pyridine spot. |

Visualization Protocols

Since the molecule contains multiple UV-active centers, UV detection is primary.[1] However, chemical staining provides orthogonal confirmation.[1]

Protocol 1: UV Detection (Non-Destructive)

-

Set UV lamp to 254 nm (Short Wave).

-

Observe dark spots against the bright green fluorescent background.[1]

-

Mechanism:[2] The conjugated pyridine and benzene rings quench the zinc silicate fluorescence.

-

-

Caution: Iodine-carbon bonds can be photolabile.[1] Limit UV exposure to <30 seconds to prevent artifact formation.[1]

Protocol 2: Dragendorff’s Reagent (Specific for Pyridines)

-

Appearance: Orange/Red spots on a yellow background.[1]

-

Preparation: Mix Bismuth subnitrate (1.7g in 20mL HOAc/80mL

) with Potassium Iodide (16g in 40mL

Workflow: Monitoring a Suzuki Cross-Coupling Reaction

Scenario: Coupling 3-Benzyloxy-5-iodopyridine with Phenylboronic acid to form 3-Benzyloxy-5-phenylpyridine.

Experimental Workflow Diagram

Figure 1: Iterative TLC monitoring loop for cross-coupling reactions.

Step-by-Step Protocol

Step 1: Plate Preparation

-

Cut a silica gel plate to approx. 2.5 x 6 cm.[1]

-

Mark a baseline 1 cm from the bottom using a soft pencil (graphite only; ink elutes).[1]

-

Mark three tick marks: SM (Starting Material), Co (Co-spot), Rxn (Reaction Mixture).[1]

Step 2: Sampling & Spotting

-

SM Reference: Dissolve ~1 mg of pure 3-Benzyloxy-5-iodopyridine in 0.5 mL EtOAc. Spot on SM and Co .[1]

-

Reaction Sampling: Dip a glass capillary into the reaction mixture.

-

Tip: If the reaction is concentrated, dilute the sample in a small vial with EtOAc to avoid overloading the plate.

-

-

Application: Spot the reaction sample on Rxn and Co .[1]

Step 3: Elution

-

Prepare the System C mobile phase (Hexane:EtOAc:TEA 7:3:0.1) in a developing chamber.[1][4]

-

Ensure the solvent level is below the pencil baseline.[1]

-

Place the plate in the chamber and cap immediately to maintain solvent vapor equilibrium.[1]

Step 4: Analysis

-

Dry the plate (air dry or gentle heat gun).

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| Streaking / Tailing | Interaction between Pyridine Nitrogen and Silica.[1] | Add 1-2% Triethylamine (TEA) or Ammonia to the mobile phase.[1] |

| Spot Fading | Volatility or Decomposition.[1] | Iodine compounds can sublime.[1] Visualize immediately. Avoid excessive heating during drying.[1][7] |

| "Ghost" Spots | Decomposition on Silica. | 3-Benzyloxy ether can cleave with strong acid traces.[1] Ensure solvents are acid-free.[1] |

| No Movement ( | N-Oxide formation or Salt formation.[1] | If the pyridine oxidizes to N-oxide, it becomes very polar.[1] Switch to DCM:MeOH (9:1) to move the spot. |

References

-

Sigma-Aldrich. TLC Stains for Chemists - Pyridine Visualization.[1][3][8]Link

-

Thermo Fisher Scientific. Overview of Suzuki-Miyaura Cross-Coupling Reactions.Link

-

Chemistry LibreTexts. Thin Layer Chromatography: Visualization and Interpretation.Link

-

Advion. Suzuki Reaction Monitoring using TLC/CMS.Link

Sources

- 1. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Fluoro-5-iodopyridine 97 171197-80-1 [sigmaaldrich.com]

- 4. shoko-sc.co.jp [shoko-sc.co.jp]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. epfl.ch [epfl.ch]

- 8. 3-Iodopyridine 98 1120-90-7 [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Temperature Optimization for 3-Benzyloxy-5-iodopyridine

Ticket ID: #PYR-5-IODO-OPT Subject: Thermal Management in Cross-Coupling & Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

The Thermal Landscape: Executive Summary

3-Benzyloxy-5-iodopyridine is a "privileged scaffold" in drug discovery, particularly for nicotinic acetylcholine receptor (nAChR) ligands. However, it presents a dichotomy in reactivity:

-

The C5-Iodine: Highly reactive for cross-coupling (Suzuki, Sonogashira) but prone to reductive deiodination at high temperatures.

-

The Pyridine Nitrogen: A Lewis base that can poison Palladium catalysts at low temperatures, requiring thermal energy to dissociate and allow the catalytic cycle to proceed.

-

The Benzyloxy Ether: Generally stable, but susceptible to cleavage under high-temperature acidic conditions.

The "Goldilocks" Zone: Most successful transformations occur between 60°C and 80°C . Deviating from this window requires specific compensatory adjustments (e.g., ligand switching or cryo-cooling).

Troubleshooting Guide (Q&A)

Scenario A: Suzuki-Miyaura Cross-Coupling

User Question: I am attempting a Suzuki coupling at 100°C in Toluene/Water. The reaction turns black immediately, and I see significant de-iodinated byproduct (3-benzyloxypyridine). What is happening?

Technical Diagnosis: You are experiencing Palladium Black precipitation coupled with Protodeiodination .

-

Cause: At 100°C, the oxidative addition of the C-I bond is fast, but the transmetallation step may be rate-limiting. The unstable Pd(II) species decomposes to Pd(0) aggregates (black precipitate). The high thermal energy also promotes homolytic cleavage of the weak C-I bond, leading to reduction (replacing I with H).

-

Solution:

-

Lower Temperature: Reduce to 60–75°C . The iodine handle is reactive enough to couple at this lower range.

-

Solvent Switch: Switch to Dioxane/Water (4:1) or DME/Water . These solvents coordinate better with Pd, stabilizing the catalyst at lower temperatures.

-

Base Selection: Use mild bases like

or

-

Scenario B: Sonogashira Coupling

User Question: I'm running a Sonogashira coupling at Room Temperature (RT). The reaction is extremely sluggish ( < 10% conversion after 24h). Should I heat it to reflux?

Technical Diagnosis: While iodopyridines are reactive, the 3-benzyloxy group is electron-donating, which slightly deactivates the ring toward oxidative addition compared to a simple iodopyridine. Furthermore, the pyridine nitrogen may be coordinating to the Copper (CuI) co-catalyst, sequestering it.

-

Solution:

-

Incremental Heating: Do not jump to reflux. Heat to 45–50°C . This is sufficient to break the N-Cu coordination without triggering alkyne polymerization (Glaser coupling).

-

Ligand Support: Ensure you are using a phosphine ligand (e.g.,

). Ligand-free conditions often fail with electron-rich pyridines at mild temperatures.

-

Scenario C: Lithiation / Halogen Exchange

User Question: I tried to lithiate 3-benzyloxy-5-iodopyridine at -20°C to trap with an aldehyde, but I got a complex mixture of alkylated products and ring opening.

Technical Diagnosis: Lithium-Halogen Exchange on iodopyridines is extremely fast (diffusion controlled). At -20°C, the resulting lithio-species is unstable. It can undergo "scrambling" (deprotonating the benzyl group) or nucleophilic attack on the pyridine ring of unreacted starting material.

-

Solution:

-

Cryogenic Control: This reaction must be performed at -78°C (Acetone/Dry Ice) or lower.

-

Order of Addition: Add

-BuLi to the pyridine very slowly. The exchange is exothermic; local heating at the injection tip can ruin the selectivity.

-

Experimental Protocols & Data

Table 1: Temperature Optimization Matrix

| Reaction Type | Target Temp | Solvent System | Catalyst/Reagent | Critical Failure Mode (Temp High) | Critical Failure Mode (Temp Low) |

| Suzuki Coupling | 60–80°C | Dioxane/H₂O | Pd(dppf)Cl₂ | Deiodination / Pd Black | Catalyst Poisoning (N-coordination) |

| Sonogashira | 40–50°C | THF/Et₃N | PdCl₂(PPh₃)₂/CuI | Alkyne Homocoupling | Sequestration of Cu co-catalyst |

| Li-Exchange | -78°C | Anhydrous THF | n-BuLi / t-BuLi | Ring Scrambling / Wurtz Coupling | Incomplete Exchange (Rare) |

| Ether Synthesis | 80°C | DMF | NaH / Benzyl Alcohol | Decomposition of sm | Incomplete substitution |

Protocol: Optimized Suzuki Coupling (Intermediate Scale)

Adapted from conditions for analogous 3-alkoxy-5-halopyridines [1, 2].

-

Setup: Charge a flask with 3-benzyloxy-5-iodopyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and

(2.0 equiv). -

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

-

Catalyst: Add

(3-5 mol%). Note: This bidentate ligand resists de-ligation better than -

Thermal Cycle:

-

Ramp temperature to 70°C .

-

Hold for 4–6 hours.

-

Visual Check: Solution should remain dark orange/red. If it turns clear with black specs, the catalyst has died (temperature too high or O2 leak).

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine.

Visual Logic Pathways

Diagram 1: Reaction Optimization Decision Tree